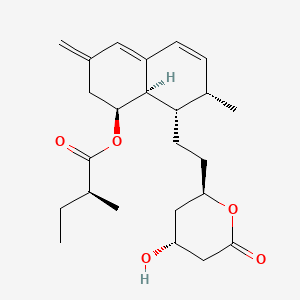
6'-Exomethylene lovastatin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6’-Exomethylene lovastatin is a derivative of lovastatin, a well-known cholesterol-lowering agent. Lovastatin is a natural product isolated from the fungus Aspergillus terreus. The compound 6’-exomethylene lovastatin is formed through the biotransformation of lovastatin, primarily at the 6’-position of the molecule . This derivative has shown significant potential in inhibiting HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 6’-exomethylene lovastatin involves the hydroxylation of lovastatin at the 6’-position. This process is catalyzed by liver microsomes from rats and mice . The hydroxylation occurs stereoselectively, resulting in the formation of 6’-beta-hydroxy-lovastatin, which further undergoes transformation to yield 6’-exomethylene lovastatin .
Industrial Production Methods: Industrial production of 6’-exomethylene lovastatin can be achieved through biotransformation processes using microbial cultures or liver microsomes. The use of biocatalysts ensures the stereoselective hydroxylation of lovastatin, leading to the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 6’-Exomethylene lovastatin undergoes various chemical reactions, including oxidation and hydrolysis. The compound is primarily formed through the hydroxylation of lovastatin .
Common Reagents and Conditions:
Hydrolysis: The lactone ring of lovastatin can be hydrolyzed to form the corresponding hydroxy acid.
Major Products Formed: The major products formed from the reactions involving 6’-exomethylene lovastatin include its hydroxy acid form, which retains significant enzyme-inhibitory activity .
Applications De Recherche Scientifique
Mécanisme D'action
6’-Exomethylene lovastatin exerts its effects by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway . The inhibition of this enzyme reduces the conversion of HMG-CoA to mevalonate, thereby decreasing cholesterol production. The compound’s molecular targets include the active site of HMG-CoA reductase, where it competes with the natural substrate .
Comparaison Avec Des Composés Similaires
6’-Hydroxy-lovastatin: Another metabolite of lovastatin formed through hydroxylation at the 6’-position.
Simvastatin: A semi-synthetic analogue of lovastatin with similar cholesterol-lowering effects.
Atorvastatin: A synthetic statin with a different structure but similar mechanism of action.
Uniqueness: 6’-Exomethylene lovastatin is unique due to its specific biotransformation pathway and the presence of the exomethylene group at the 6’-position. This structural modification enhances its enzyme-inhibitory activity compared to other metabolites of lovastatin .
Propriétés
IUPAC Name |
[(1S,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-3-methylidene-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] (2S)-2-methylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,15-16,18-21,23,25H,2,5,8-9,11-13H2,1,3-4H3/t15-,16-,18+,19+,20-,21-,23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFUDDFNKHOQEC-HGQWONQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC(=C)C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1CC(=C)C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121624-17-7 |
Source


|
| Record name | 6'-Exomethylene lovastatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121624177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6'-EXOMETHYLENE LOVASTATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48W5FXB9PY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
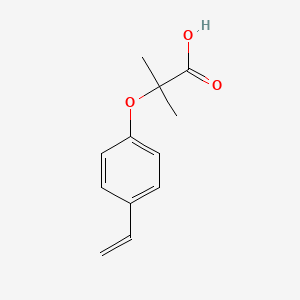



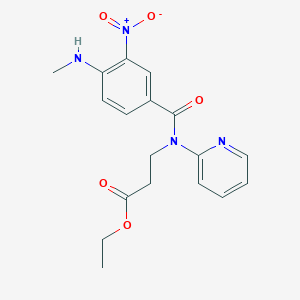
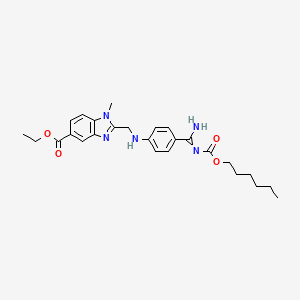
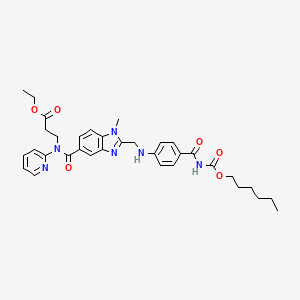

![ethyl 3-[[2-[[4-[N'-(2-ethylbutoxycarbonyl)carbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B601658.png)
